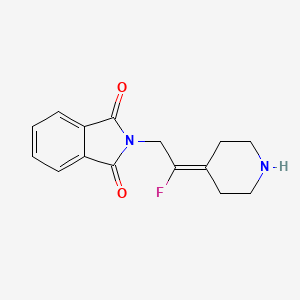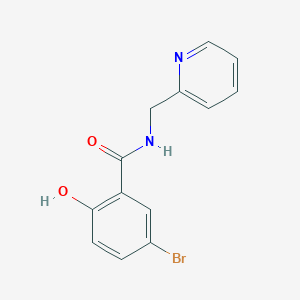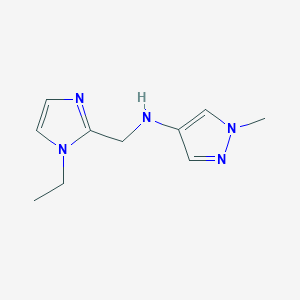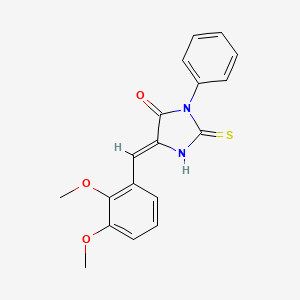
(3,5-Di-t-butyl-4-ethoxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The presence of the bulky tert-butyl groups and the ethoxy group on the phenyl ring provides unique steric and electronic properties, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-ethoxyphenyl bromide with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally, the reaction is performed at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium metal.
Industrial Production Methods
In an industrial setting, the production of (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous flow systems: To enhance the efficiency and safety of the reaction.
Purification: The crude product is often purified by distillation or recrystallization to obtain the desired concentration and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic substitution: Can replace halides or other leaving groups in organic molecules.
Coupling reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low to moderate temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted aromatic compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a reagent for forming carbon-carbon bonds in complex molecule synthesis.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials science: For the preparation of polymers and advanced materials with specific properties.
Catalysis: As a precursor for catalysts used in various chemical transformations.
Mechanism of Action
The mechanism by which (3,5-di-tert-butyl-4-ethoxyphenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved typically include:
Formation of tetrahedral intermediates: During nucleophilic addition to carbonyl compounds.
Transition states: In substitution and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent without the bulky tert-butyl and ethoxy groups.
(3,5-di-tert-butyl-4-hydroxyphenyl)magnesium bromide: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
Steric hindrance: The bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and reactivity of the compound.
Electronic effects: The ethoxy group can donate electron density, affecting the nucleophilicity of the Grignard reagent.
Properties
Molecular Formula |
C16H25BrMgO |
|---|---|
Molecular Weight |
337.58 g/mol |
IUPAC Name |
magnesium;1,3-ditert-butyl-2-ethoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C16H25O.BrH.Mg/c1-8-17-14-12(15(2,3)4)10-9-11-13(14)16(5,6)7;;/h10-11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
GGQPFURJPRUPFF-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


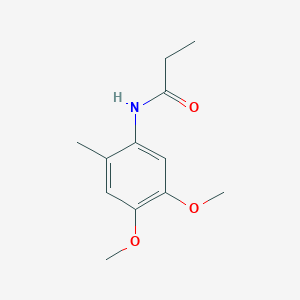
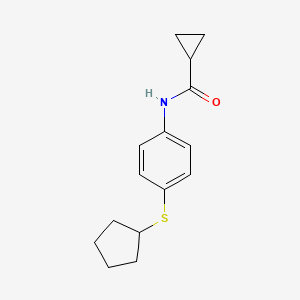
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
